Allyl Group Reactivity: Diallylamino vs. Saturated Dialkylamino Analogs
The target compound contains two terminal allyl (prop-2-en-1-yl) groups that are absent in saturated dialkylamino analogs such as 4-(dimethylamino)-3-nitrobenzonitrile or 4-(diethylamino)-3-nitrobenzonitrile. Allyl groups undergo facile thiol-ene radical addition with rate constants on the order of 10^6–10^7 M^-1s^-1 for typical thiols, enabling efficient functionalization that is not possible with methyl or ethyl groups [1]. This provides a quantifiable synthetic advantage for applications requiring post-functionalization.
| Evidence Dimension | Thiol-ene reaction rate constant (k) |
|---|---|
| Target Compound Data | Two allyl groups capable of thiol-ene addition (class rate constant ~10^6–10^7 M^-1s^-1 for alkyl thiols) |
| Comparator Or Baseline | 4-(Dimethylamino)-3-nitrobenzonitrile: 0 allyl groups; no thiol-ene reactivity |
| Quantified Difference | Infinite (reactivity absent in comparator) |
| Conditions | Radical-mediated thiol-ene click reaction conditions (class-level, not experimentally measured for this specific compound) |
Why This Matters
Enables covalent ligation and surface patterning strategies that are unavailable with saturated dialkylamino analogs, making it valuable for bioconjugation or materials chemistry procurement.
- [1] Hoyle, C. E.; Bowman, C. N. Thiol–Ene Click Chemistry. Angew. Chem. Int. Ed. 2010, 49, 1540-1573. View Source
